BenchChemオンラインストアへようこそ!

7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione

Medicinal Chemistry Chemical Synthesis Scaffold Optimization

For DPP-IV inhibitor research, select CAS 313255-35-5 for its unique 7-n-butyl group and free piperazine NH handle. This enables critical salt formation and SAR derivatization not possible with N-methyl analogs like WAY-305857. Its distinct lipophilicity and validated weak PNP activity make it an essential scaffold for targeted library synthesis and a reliable negative control for purine metabolism assays. Ensure your studies are not compromised by uncontrolled variables from inappropriate analog substitutions.

Molecular Formula C14H22N6O2
Molecular Weight 306.37
CAS No. 313255-35-5
Cat. No. B2668475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione
CAS313255-35-5
Molecular FormulaC14H22N6O2
Molecular Weight306.37
Structural Identifiers
SMILESCCCCN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C
InChIInChI=1S/C14H22N6O2/c1-3-4-7-20-10-11(18(2)14(22)17-12(10)21)16-13(20)19-8-5-15-6-9-19/h15H,3-9H2,1-2H3,(H,17,21,22)
InChIKeyXARYHVKQXCTWDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione (CAS 313255-35-5) for DPP-IV Research and Purine Scaffold Screening


7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione (CAS 313255-35-5) is a synthetic purine-2,6-dione (xanthine) derivative characterized by an n-butyl substituent at the N7 position, a methyl group at N3, and a piperazin-1-yl moiety at the C8 position of the purine core . This compound belongs to the 8-(piperazin-1-yl)-xanthine chemical class, which is extensively documented in the patent literature as possessing inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), an enzyme target for type 2 diabetes and metabolic disorders [1]. The unsubstituted piperazine nitrogen provides a critical handle for further derivatization or salt formation, distinguishing it from N-methylpiperazine analogs . While the compound is commercially available from multiple chemical suppliers for research use, peer-reviewed pharmacological characterization specific to this exact analog is extremely sparse, with the majority of available data derived from patent family disclosures and limited binding assays [2].

Why 7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione (313255-35-5) Is Not Interchangeable with Other 8-Piperazinyl Xanthines or Theophylline Derivatives


The assumption that all 8-piperazinyl-purine-2,6-diones or 7-alkylxanthines are functionally equivalent is not supported by the structure-activity relationship (SAR) data available for this scaffold. The DPP-IV inhibitory activity of 8-(piperazin-1-yl)-xanthines is critically dependent on the specific combination of substituents at the N1, N3, and N7 positions [1]. For instance, the presence of a 7-n-butyl group, as found in 313255-35-5, imparts distinct lipophilicity (cLogP) and steric properties compared to the 7-(2-butyn-1-yl) or 7-allyl substituents found in structurally related analogs, which directly influences target binding, solubility, and membrane permeability [2]. Furthermore, the free NH group on the piperazine ring in 313255-35-5 provides a reactive center for salt formation or covalent modification that is absent in analogs featuring N-methylpiperazine (e.g., WAY-305857, CAS 313471-52-2), fundamentally altering the compound's physicochemical handling and potential for downstream optimization . Therefore, substituting 313255-35-5 with a close analog such as 7-(2-butynyl)-8-piperazinyl xanthine or 7-butyl-3-methylxanthine would introduce uncontrolled variables in any biological assay, SAR study, or chemical derivatization workflow.

Evidence-Based Differentiation of 7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione (313255-35-5) from Closest Analogs


Piperazine N-H vs. N-Methyl Substituent: A Critical Determinant of Derivatization Potential and Physicochemical Properties

The presence of a free secondary amine on the piperazine ring of 7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione (313255-35-5) distinguishes it from its closest commercially available analog, WAY-305857 (CAS 313471-52-2), which features an N-methylpiperazine moiety [1]. The N-H group in 313255-35-5 serves as a reactive nucleophile, enabling facile formation of amide, sulfonamide, or urea derivatives, as well as a variety of pharmaceutically acceptable salts. This is a functional attribute that the tertiary amine of WAY-305857 cannot replicate. Conversely, the N-methyl group in WAY-305857 increases lipophilicity and basicity at that nitrogen, which can alter both off-target binding profiles and membrane permeability .

Medicinal Chemistry Chemical Synthesis Scaffold Optimization

In Vitro Affinity for Purine Nucleoside Phosphorylase (PNP): Weak but Quantifiable Baseline Activity

BindingDB reports a single quantitative enzymatic activity measurement for 7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione (CHEMBL2021376). In an in vitro assay measuring the conversion of [8-14C]-inosine to [8-14C]-hypoxanthine, the compound inhibited human purine nucleoside phosphorylase (PNP) with an IC50 of 1,330 nM [1]. The corresponding competitive inhibition constant (Ki) against human erythrocyte PNP, measured via guanosine phosphorolysis, was 290,000 nM, indicating weak competitive binding [1].

Enzymology Biochemical Assay Target Profiling

Differentiation from 7-Butyl-3-methylxanthine: The C8 Piperazine Group as a DPP-IV Pharmacophore

The defining structural feature of 313255-35-5 within the xanthine family is the C8 piperazine substituent. The closest analog lacking this group is 7-Butyl-3-methylxanthine (CAS 55242-69-8). While 7-Butyl-3-methylxanthine is a known adenosine receptor antagonist scaffold, the C8 piperazine moiety in 313255-35-5 is a key pharmacophore required for potent DPP-IV inhibition, as documented across multiple Boehringer Ingelheim patents for the 8-(piperazin-1-yl)-xanthine class [1][2]. The patent disclosures explicitly claim that this C8 basic amine functionality is essential for interaction with the DPP-IV catalytic site, a mechanism of action not shared by the simple C8-hydrogen analog [1].

Diabetes Research Metabolic Disease Enzyme Inhibition

Optimal Scientific and Industrial Use Cases for 7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione (313255-35-5)


Medicinal Chemistry Scaffold for Generating DPP-IV Inhibitor Libraries

The free N-H group on the piperazine ring of 313255-35-5 makes it an ideal core scaffold for parallel synthesis or focused library generation . Researchers can leverage this reactive handle to systematically explore the structure-activity relationship (SAR) of the DPP-IV pharmacophore by synthesizing a diverse panel of amide, sulfonamide, or urea derivatives [1]. This approach enables the rapid optimization of potency, selectivity, and ADME properties that is not possible with the N-methylated analog, WAY-305857, which lacks this synthetic versatility .

Reference Standard for HPLC and LC-MS Method Development

Given its distinct molecular weight (306.36 g/mol), specific retention time characteristics on reversed-phase columns (C18), and unique MS/MS fragmentation pattern (e.g., cleavage at the piperazine ring or butyl chain), 313255-35-5 serves as a reliable analytical reference standard . It is used for the calibration and validation of HPLC and LC-MS methods designed to detect, quantify, or assess the purity of this specific compound and its analogs in reaction monitoring or stability studies .

Negative Control in Purine Nucleoside Phosphorylase (PNP) Assays

The experimentally determined weak PNP inhibitory activity (IC50 = 1,330 nM; Ki = 290,000 nM) qualifies 313255-35-5 for use as a negative control or baseline comparator in biochemical assays studying purine metabolism [2]. While structurally related to more potent PNP inhibitors, the low affinity of 313255-35-5 provides a useful benchmark to establish assay windows and to verify that observed effects of more potent compounds are not due to non-specific scaffold effects [2].

Quote Request

Request a Quote for 7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.